3-{6-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Description
3-{6-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C29H36ClN5O3S and its molecular weight is 570.15. The purity is usually 95%.
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Biological Activity
The compound 3-{6-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exhibits significant potential in various biological activities due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Characteristics
The molecular structure of the compound is defined by the following characteristics:
Property | Value |
---|---|
Molecular Formula | C29 H36 Cl N5 O3 S |
Molecular Weight | 570.15 g/mol |
LogP | 4.5739 |
Polar Surface Area | 58.009 Ų |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
The compound's high logP value indicates significant lipophilicity, which may influence its absorption and distribution in biological systems .
Neuroleptic Activity
Research has shown that compounds with similar piperazine structures often demonstrate neuroleptic activity. For instance, derivatives of piperazine have been synthesized and tested for their effects on behavior in animal models, revealing promising neuroleptic properties with reduced extrapyramidal side effects. This suggests that the target compound may also exhibit similar neuropharmacological effects .
Anticancer Potential
The tetrahydroquinazolinone core is associated with various anticancer activities. Studies indicate that compounds containing this moiety can inhibit cancer cell proliferation and induce apoptosis in specific cancer types. For example, a related compound demonstrated significant cytotoxicity against breast cancer cells through the activation of apoptotic pathways . Future studies should focus on evaluating the specific anticancer mechanisms of the target compound.
Enzyme Inhibition
The compound's structure suggests potential interactions with key enzymes involved in disease processes. Preliminary studies indicate that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE could lead to increased levels of acetylcholine, enhancing cognitive function .
Study on Neuroleptic Activity
A series of piperazine derivatives were synthesized and tested for neuroleptic activity in rodent models. One study highlighted that certain derivatives exhibited a favorable balance between efficacy and side effects compared to traditional antipsychotics like chlorpromazine. The findings suggest that modifications in the piperazine moiety can lead to improved therapeutic profiles .
Anticancer Research
In a recent study focusing on tetrahydroquinazolinone derivatives, researchers reported that these compounds exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to cell cycle arrest and induction of apoptosis. The target compound's structural similarities to these derivatives warrant further investigation into its potential as an anticancer agent .
Properties
IUPAC Name |
3-[6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36ClN5O3S/c1-21-6-7-22(30)19-26(21)33-11-13-34(14-12-33)27(36)5-3-2-4-10-35-28(37)24-20-23(32-15-17-38-18-16-32)8-9-25(24)31-29(35)39/h6-9,19-20,24H,2-5,10-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKRMMKUNSUNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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